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molecular formula C17H18N4 B8558897 4-(4-Pyridin-3-ylmethylpiperazin-1-yl)benzonitrile CAS No. 617691-08-4

4-(4-Pyridin-3-ylmethylpiperazin-1-yl)benzonitrile

Cat. No. B8558897
M. Wt: 278.35 g/mol
InChI Key: XXRQQMLMIYTZIW-UHFFFAOYSA-N
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Patent
US07495022B2

Procedure details

A suspension of 1-(pyridin-3-ylmethyl)piperazine (549 mg, 3.10 mmol), 4-fluorobenzonitrile (375 mg, 3.10 mmol), and K2CO3 (643 mg, 4.65 mmol) in DMF (50 mL) was stirred at 80° C. overnight. The reaction mixture was cooled to room temperature and filtered, and the filtrate was washed with ethyl acetate (30 nL). The combined filtrate and washings were evaporated to dryness under reduced pressure. The crude residue was purified by MPLC on silica gel (3% MeOH in CH2Cl2) to afford the titled compound (326 mg, 38%) as a yellow solid.
Quantity
549 mg
Type
reactant
Reaction Step One
Quantity
375 mg
Type
reactant
Reaction Step One
Name
Quantity
643 mg
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
38%

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH2:7][N:8]2[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]2)[CH:2]=1.F[C:15]1[CH:22]=[CH:21][C:18]([C:19]#[N:20])=[CH:17][CH:16]=1.C([O-])([O-])=O.[K+].[K+]>CN(C=O)C>[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH2:7][N:8]2[CH2:13][CH2:12][N:11]([C:15]3[CH:22]=[CH:21][C:18]([C:19]#[N:20])=[CH:17][CH:16]=3)[CH2:10][CH2:9]2)[CH:2]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
549 mg
Type
reactant
Smiles
N1=CC(=CC=C1)CN1CCNCC1
Name
Quantity
375 mg
Type
reactant
Smiles
FC1=CC=C(C#N)C=C1
Name
Quantity
643 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
was stirred at 80° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the filtrate was washed with ethyl acetate (30 nL)
CUSTOM
Type
CUSTOM
Details
The combined filtrate and washings were evaporated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by MPLC on silica gel (3% MeOH in CH2Cl2)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N1=CC(=CC=C1)CN1CCN(CC1)C1=CC=C(C#N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 326 mg
YIELD: PERCENTYIELD 38%
YIELD: CALCULATEDPERCENTYIELD 37.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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